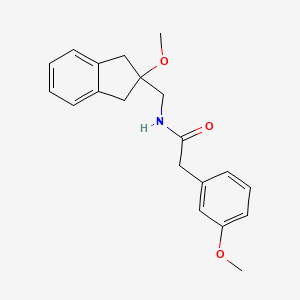

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-9-5-6-15(10-18)11-19(22)21-14-20(24-2)12-16-7-3-4-8-17(16)13-20/h3-10H,11-14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPWOOZOVPTDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Indene Derivative: The initial step often involves the preparation of the 2-methoxy-2,3-dihydro-1H-inden-2-yl precursor. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

Alkylation: The indene derivative is then alkylated using a suitable alkylating agent, such as a halomethyl compound, to introduce the methylene bridge.

Amidation: The final step involves the reaction of the alkylated indene with 3-methoxyphenylacetic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups and the indene moiety can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid (ClSO₃H), or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of substituents on chemical reactivity.

Biology: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of interest for drug discovery and development.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being studied, such as inhibition of a particular enzyme or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a 2,3-dihydro-1H-indenyl backbone with several analogs but differs in substituents and functional groups. Key structural variations include:

Notes:

- Lipophilicity: Methylthio (compound 41) and naphthyl (compound in ) substituents increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Metabolic Stability: Fluorine (compound in ) and heterocycles (compound in ) are known to resist oxidative metabolism, suggesting the target compound’s methoxy groups may undergo demethylation more readily.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indene moiety and a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 313.36 g/mol. The presence of the methoxy groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it could inhibit enzymes involved in metabolic pathways relevant to cancer or microbial resistance.

- Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways that regulate growth, apoptosis, or inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various strains of bacteria and fungi, potentially making it a candidate for developing new antibiotics.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been measured:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and some fungi, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer types are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5 |

| MCF7 (breast cancer) | 8 |

| A549 (lung cancer) | 7 |

The compound's ability to induce apoptosis in these cell lines has been attributed to its interaction with apoptotic pathways, although further studies are required to elucidate the exact mechanisms involved.

Case Studies

Several studies have explored the biological activity of related compounds within the same chemical class. For instance:

- Study on Indene Derivatives : A study published in MDPI highlighted the antimicrobial properties of various indene derivatives, noting that modifications in substituents significantly influenced their biological activity.

- Cancer Cell Line Evaluation : Research conducted at the University of Bath demonstrated that several analogues of indene derivatives exhibited promising anticancer activities, with some compounds showing IC50 values as low as 900 nM against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis of structurally related acetamides typically involves coupling reactions between activated intermediates (e.g., chloroacetylated precursors) and amine-containing moieties under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 25–30°C for amide bond formation, with cooling (0–5°C) during reagent addition to prevent side reactions .

- Solvents : Dimethylformamide (DMF) or acetonitrile are preferred for polar intermediates, while dichloromethane (DCM) is used for non-polar steps .

- Catalysts/Reagents : Coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) enhance efficiency in amidation . Post-synthesis purification via column chromatography or recrystallization is critical, with yields averaging 60–80% for analogous compounds .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide NH (δ 9.8 ppm) are diagnostic .

- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and quaternary aromatic carbons confirm structural integrity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight, while fragmentation patterns (e.g., loss of methoxy groups) aid in structural elucidation .

- IR Spectroscopy : Stretching vibrations for C=O (1667 cm⁻¹) and N-H (3509 cm⁻¹) bonds confirm functional groups .

Q. What are the common impurities or byproducts formed during synthesis, and how can they be mitigated?

- Byproducts : Unreacted starting materials (e.g., chloroacetyl intermediates) or hydrolyzed products due to moisture exposure.

- Mitigation :

- Strict anhydrous conditions (e.g., molecular sieves) during amidation .

- TLC monitoring (hexane:ethyl acetate, 9:3) to track reaction progress .

- Acid-base washes (e.g., 10% NaHCO₃) to remove unreacted acids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Core Modifications :

- Replace the 3-methoxyphenyl group with halogenated (e.g., bromine) or electron-withdrawing substituents to enhance target binding .

- Vary the dihydroindenyl moiety’s methoxy position to assess steric/electronic effects .

- In Vitro Assays :

- Screen analogs against disease-specific targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic (PK) data for similar acetamide derivatives?

- Metabolic Stability :

- Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Species Variability : Compare PK profiles in rodents vs. primates to assess translatability .

- Formulation Adjustments : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to homology-built targets (e.g., serotonin receptors) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability (RMSD < 2 Å) .

- Validation :

- Compare predicted binding energies with experimental IC₅₀ values from radioligand assays .

- Mutagenesis studies to confirm critical residues identified in silico .

Q. What strategies improve enantiomeric purity for chiral analogs of this compound?

- Chiral Resolution :

- Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .

- Enzymatic resolution via lipases (e.g., Candida antarctica) to separate diastereomers .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) for stereocontrol during amide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.